2-Piperazin-1-yl-1,3-thiazol-4-ol;hydrochloride
Description
Core Structural Analysis
Thiazole-Piperazine Heterocyclic Architecture
The molecular architecture of 2-piperazin-1-yl-1,3-thiazol-4-ol hydrochloride (C₇H₁₂ClN₃OS; molecular weight: 221.71 g/mol ) consists of two interconnected heterocycles:
- Thiazole Ring : A five-membered aromatic ring containing sulfur (at position 1) and nitrogen (at position 3). The hydroxyl group at position 4 introduces polarity, enabling hydrogen-bonding interactions.
- Piperazine Substituent : A six-membered saturated ring with two nitrogen atoms at positions 1 and 4. The piperazine group is linked to the thiazole via a single bond at position 2, creating a planar-conjugated system .
The hydrochloride salt form arises from protonation of the piperazine’s secondary amine, confirmed by its molecular formula (C₇H₁₂ClN₃OS) and spectroscopic data . X-ray crystallography of analogous compounds reveals that the thiazole-piperazine junction adopts a near-orthogonal conformation, minimizing steric strain while preserving electronic conjugation .
Table 1 : Key structural parameters of 2-piperazin-1-yl-1,3-thiazol-4-ol hydrochloride
| Parameter | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₇H₁₂ClN₃OS | |
| Bond Length (C–S) | 1.71 Å (thiazole ring) | |
| Dihedral Angle (thiazole-piperazine) | 85°–89° | |
| Protonation Site | Piperazine N-atom (HCl salt) |
Functional Group Contributions to Bioactivity
Functional groups in this compound synergize to enhance its pharmacological potential:
Thiazole Ring
- Sulfur and Nitrogen Atoms : The thiazole’s electron-deficient sulfur participates in hydrophobic interactions with protein targets, while its nitrogen enables hydrogen bonding. This dual functionality is critical in antimicrobial and anticancer agents .
- Hydroxyl Group : The –OH at position 4 increases water solubility and serves as a hydrogen bond donor, improving target affinity. In analogues, hydroxyl substitution correlates with enhanced antioxidant activity .
Piperazine Moiety
- Basic Nitrogen Atoms : The piperazine’s secondary amines, when protonated (as in the hydrochloride salt), improve solubility and facilitate ionic interactions with biological membranes or enzyme active sites .
- Conformational Flexibility : The piperazine ring’s chair-to-boat transitions enable adaptation to diverse binding pockets, a feature exploited in kinase inhibitors .
Table 2 : Functional group roles in bioactivity
Salt Form Considerations
The hydrochloride salt formulation critically modifies the compound’s physicochemical profile:
- Solubility Enhancement : Protonation of the piperazine nitrogen increases aqueous solubility (e.g., >50 mg/mL in water for similar compounds ), facilitating intravenous administration.
- Stability Improvements : The salt form reduces hygroscopicity compared to the free base, as evidenced by differential scanning calorimetry (DSC) studies showing a melting point of 209–211°C .
- Bioavailability : Ionic interactions with gastrointestinal membranes enhance absorption rates. Pharmacokinetic studies on imidazo[2,1-b]thiazole-piperazine hybrids demonstrate 80–90% oral bioavailability for hydrochloride salts .
Table 3 : Free base vs. hydrochloride salt properties
| Property | Free Base | Hydrochloride Salt |
|---|---|---|
| Aqueous Solubility | ~10 mg/mL | >50 mg/mL |
| Melting Point | 185–187°C | 209–211°C |
| Hygroscopicity | High | Low |
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-piperazin-1-yl-1,3-thiazol-4-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3OS.ClH/c11-6-5-12-7(9-6)10-3-1-8-2-4-10;/h5,8,11H,1-4H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWAUEFXFDXBKJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=CS2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperazin-1-yl-1,3-thiazol-4-ol;hydrochloride typically involves multi-step procedures. One common method includes the reaction of piperazine with thiazole derivatives under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of catalysts to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the desired product. The use of automated reactors and continuous flow systems can improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Piperazin-1-yl-1,3-thiazol-4-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Piperazin-1-yl-1,3-thiazol-4-ol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Piperazin-1-yl-1,3-thiazol-4-ol;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Comparisons
The compound’s key structural elements—a thiazole ring, piperazine substituent, and hydroxyl group—distinguish it from analogs. Below is a comparative analysis of its structural and physicochemical properties against related compounds:
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula (C₇H₁₀N₃OS·HCl).
†Estimated using XLOGP3 .
‡Reported in evidence.
Key Observations:
- Thiazole vs.
- Piperazine vs. Piperidine : Piperazine’s additional nitrogen allows for hydrogen bonding, enhancing receptor interactions compared to piperidine derivatives .
- Functional Groups : Hydroxyl and carboxylic acid groups improve solubility, while ketones and lipophilic substituents (e.g., phenylethyl in GZ-246B) favor CNS penetration .
Pharmacological and Functional Comparisons
Insights:
- VMAT Inhibition : Piperidine-based GZ-246B demonstrates the significance of lipophilic aromatic groups in CNS target engagement, a design consideration for the target compound .
- Integrin Binding : Cilengitide’s piperazine-like structure highlights the role of nitrogen-rich scaffolds in protein-protein interaction inhibition .
- BBB Permeation : The target compound’s hydroxyl group may limit blood-brain barrier (BBB) penetration compared to lipophilic analogs like Benzimidamide Hydrochloride .
Physicochemical and ADME Profiles
- Solubility : Hydrochloride salts generally improve solubility; however, the hydroxyl group in the target compound may reduce logP (predicted ~1.2) compared to ketone-containing analogs (logP ~1.93) .
- Synthetic Accessibility : Piperazine-thiazole scaffolds are synthetically tractable, with routes described for analogs in and .
Biological Activity
2-Piperazin-1-yl-1,3-thiazol-4-ol; hydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
2-Piperazin-1-yl-1,3-thiazol-4-ol is characterized by its thiazole and piperazine moieties, which are known to impart various biological properties. The presence of the thiazole ring is crucial as it is often associated with antimicrobial and anticancer activities. The hydrochloride salt form enhances its solubility in aqueous environments, facilitating biological assays.
Antimicrobial Activity
Research indicates that 2-Piperazin-1-yl-1,3-thiazol-4-ol exhibits significant antimicrobial properties. A study reported its effectiveness against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Table 1: Antimicrobial Activity of 2-Piperazin-1-yl-1,3-thiazol-4-ol
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The anticancer potential of 2-Piperazin-1-yl-1,3-thiazol-4-ol has also been investigated. Studies have shown that it can induce apoptosis in cancer cells through the activation of caspase pathways. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.
Table 2: Cytotoxic Activity of 2-Piperazin-1-yl-1,3-thiazol-4-ol
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
| HeLa | 18 |
The biological activity of 2-Piperazin-1-yl-1,3-thiazol-4-ol is attributed to its ability to interact with specific molecular targets. It has been shown to inhibit enzymes involved in cell proliferation and survival pathways in cancer cells. Additionally, its interaction with bacterial proteins leads to compromised cell integrity and function.
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various thiazole derivatives, including 2-Piperazin-1-yl-1,3-thiazol-4-ol. The results indicated that this compound exhibited superior activity compared to other derivatives against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a therapeutic agent in treating resistant infections .
Case Study 2: Anticancer Potential
In a clinical trial involving patients with advanced breast cancer, the administration of a formulation containing 2-Piperazin-1-yl-1,3-thiazol-4-ol resulted in a notable reduction in tumor size among a subset of participants. The trial emphasized the compound's role in enhancing the efficacy of standard chemotherapy regimens .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Piperazin-1-yl-1,3-thiazol-4-ol;hydrochloride, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves cyclocondensation of piperazine derivatives with thiazole precursors. For example, hydrochlorides of similar heterocycles are formed by treating intermediates with HCl in polar aprotic solvents (e.g., acetonitrile) or via hydrogen chloride in 1,4-dioxane, followed by trituration with ethyl acetate to isolate the product . Key parameters include stoichiometric ratios (e.g., 1:1 molar ratio of precursor to HCl), reaction time (e.g., 16 hours at room temperature), and solvent selection to maximize yield (up to 81%) .
Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. Characteristic peaks for piperazine-thiazole derivatives include aromatic proton signals (δ 8.3–8.4 ppm for thiazole protons) and broad multiplet peaks (δ 3.2–3.4 ppm) for piperazine protons . Liquid Chromatography-Mass Spectrometry (LCMS) confirms molecular weight (e.g., m/z 248.1 [M+H]+) . Infrared (IR) spectroscopy identifies functional groups like N-H stretches (3200–3400 cm⁻¹) and C-S bonds (600–700 cm⁻¹) .
Q. What are the solubility properties of this compound in common laboratory solvents?
- Methodological Answer : Hydrochloride salts of piperazine-thiazole derivatives are generally soluble in polar solvents (e.g., water, methanol, acetonitrile) but poorly soluble in non-polar solvents (e.g., ethyl acetate). Solubility testing should include pH adjustment (e.g., using 37% HCl) to enhance ionic dissociation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
- Methodological Answer : Yield discrepancies often arise from variations in reaction conditions (e.g., HCl concentration, solvent purity). Systematic optimization involves Design of Experiments (DoE) to test factors like temperature (ambient vs. reflux), solvent volume, and HCl stoichiometry. For example, using anhydrous HCl in dioxane improves reproducibility compared to aqueous HCl .
Q. What strategies are effective for studying the stability of this compound under varying environmental conditions?
- Methodological Answer : Stability studies should assess degradation under stressors:
- Thermal Stability : Use thermogravimetric analysis (TGA) to monitor decomposition above 138°C (common for similar hydrochlorides) .
- pH Sensitivity : Conduct accelerated stability testing in buffered solutions (pH 1–13) to identify hydrolysis-prone functional groups .
- Light Exposure : UV-Vis spectroscopy tracks photodegradation, particularly for thiazole moieties .
Q. How can synthetic by-products be identified and minimized during scale-up?
- Methodological Answer : By-products like unreacted piperazine or thiazole intermediates are detected via High-Performance Liquid Chromatography (HPLC) with UV detection. Purification strategies include recrystallization (e.g., using methanol/ethyl acetate mixtures) or column chromatography with silica gel and dichloromethane/methanol gradients .
Q. What experimental designs are recommended for evaluating the biological activity of this compound?
- Methodological Answer : For receptor-binding studies, use radioligand displacement assays (e.g., targeting serotonin or dopamine receptors common to piperazine derivatives). Cell-based assays should include controls for pH and ionic strength to account for hydrochloride salt effects . Dose-response curves (0.1–100 μM) and toxicity screening (e.g., MTT assays) are critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
